ETHYL 1-[4-((E)-2-{4-[5-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE
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Overview
Description
Ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate is a complex organic compound that features multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[4-((E)-2-{4-[5-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl carbazate with isocyanates under solvent-free conditions can yield similar compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as solid-state synthesis and solvent-free reactions are preferred for their efficiency and reduced environmental footprint .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives, while reduction could produce triazole derivatives .
Scientific Research Applications
Ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL 1-[4-((E)-2-{4-[5-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-1-piperidinecarboxylate:
Thieno[2,3-b]pyrrole-2-carboxylic acids: Compounds with similar heterocyclic structures and synthetic routes.
Uniqueness
Ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate is unique due to its combination of multiple heterocyclic rings, which can confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H12N12O6 |
---|---|
Molecular Weight |
444.32 g/mol |
IUPAC Name |
ethyl 3-[4-[[4-(5-ethoxycarbonyltriazol-1-yl)-1,2,5-oxadiazol-3-yl]diazenyl]-1,2,5-oxadiazol-3-yl]triazole-4-carboxylate |
InChI |
InChI=1S/C14H12N12O6/c1-3-29-13(27)7-5-15-23-25(7)11-9(19-31-21-11)17-18-10-12(22-32-20-10)26-8(6-16-24-26)14(28)30-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
QIYMJDNGAZHBFR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=NN1C2=NON=C2N=NC3=NON=C3N4C(=CN=N4)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CN=NN1C2=NON=C2N=NC3=NON=C3N4C(=CN=N4)C(=O)OCC |
Origin of Product |
United States |
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